Boc Protection Balances Suzuki Coupling Efficiency
A systematic study of indole Suzuki couplings demonstrates that the Boc protecting group confers a unique balance of reactivity across coupling partner roles [1]. When indole bromides are reacted with phenylboronic acids, Boc-protected substrates achieve the highest yields (comparable to Tos-protected and unprotected substrates). However, when the roles are reversed and indolylboronic acids are reacted with phenyl bromides, Boc-protected substrates yield lower product formation than unprotected substrates but markedly higher than Tos-protected substrates [1]. For synthetic planning where the indole serves as the boronic acid partner, Boc protection avoids the near-complete reaction failure observed with Tos protection and the complete reaction failure observed with unprotected heterocycles when pinacolboronate esters are employed [1].
| Evidence Dimension | Suzuki coupling yield dependency on nitrogen protection when indole serves as boronic acid partner |
|---|---|
| Target Compound Data | Lower yield than unprotected; substantially higher than Tos-protected (exact yield range not specified for this specific compound) |
| Comparator Or Baseline | Unprotected indolylboronic acid (highest yield); Tos-protected indolylboronic acid (lowest yield) |
| Quantified Difference | Yield trend: Unprotected > Boc > Tos; unprotected heterocycles with pinacolboronate esters give only traces of biaryl |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling of indolylboronic acids with phenyl bromides; pinacolboronate ester couplings |
Why This Matters
Boc protection provides an essential compromise between nitrogen protection (required for certain multi-step synthetic sequences) and acceptable coupling efficiency, whereas Tos protection substantially compromises yield.
- [1] Prieto M, et al. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. J Org Chem. 2004;69(20):6812-6820. doi:10.1021/jo0491612 View Source
